(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C10H11Br2N |
|---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
(1S)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Br2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1 |
InChI Key |
STOJXWWQIIBBKJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=C(C=C2)Br)Br)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes bromination, purification, and crystallization steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Applications
(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential therapeutic effects. Here are some areas of focus:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that brominated naphthalene derivatives can inhibit the growth of human colorectal cancer cells by inducing apoptosis and disrupting cellular signaling pathways .
2. Neuroprotective Effects
Some studies suggest that this compound may have neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .
3. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with microbial membranes, leading to cell lysis and death .
Material Science Applications
1. Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its bromine atoms can act as reactive sites for further chemical modifications .
2. Dyes and Pigments
Due to its vibrant color properties, this compound is being explored as a potential dye in various applications including textiles and coatings. Its stability under light exposure makes it suitable for long-lasting applications .
Case Studies
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .
Mechanism of Action
The mechanism of action of (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms may play a role in enhancing the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related compounds, focusing on substituent effects, stereochemistry, and functional properties.
Substituent Effects on Physicochemical Properties
- Halogen Type and Position : Bromine substituents at positions 5 and 6 (target compound) confer higher molecular weight and lipophilicity compared to chloro- or fluoro-analogs (e.g., 244.11 g/mol for the 6-bromo-5-fluoro derivative vs. 305.01 g/mol for the dibromo compound) . Fluorine substitution improves metabolic stability due to its electronegativity and small atomic radius .
- Stereochemistry : The (S)-configuration of the target compound may enhance enantioselectivity in catalytic applications, as seen in related systems where (S,R)-configured catalysts achieved 93% yield and 91% enantiomeric excess (ee) . In contrast, the (R)-enantiomer of 5,7-dibromo-THN-1-amine (a positional isomer) could exhibit distinct binding modes in biological systems .
Tables of Comparative Data
Table 1: Halogen-Substituted THN-Amines
| Compound | Halogen(s) | Molecular Weight | Key Feature |
|---|---|---|---|
| (S)-5,6-Dibromo-THN-1-amine | Br (5,6) | 305.01 | High lipophilicity |
| (S)-6-Bromo-5-fluoro-THN-1-amine | Br, F | 244.11 | Enhanced metabolic stability |
| (R)-6-Chloro-THN-1-amine hydrochloride | Cl | 218.12 | Improved aqueous solubility |
Table 2: Enantiomeric Performance in Catalysis
| Catalyst Configuration | Reaction Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| (S,R)-1g | 93 | 91 |
| (S,S)-1h | 69 | 84 |
Biological Activity
(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with significant potential in biological research due to its unique structural properties and reactivity. This article explores its biological activity, mechanisms of action, and applications in various fields.
- Molecular Formula : C₁₀H₁₁Br₂N
- Molecular Weight : 305.01 g/mol
- IUPAC Name : 5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS Number : 1344535-75-6
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine using bromine or bromine sources in suitable solvents like acetic acid. This compound is characterized by its two bromine substituents at the 5 and 6 positions on the naphthalene ring and an amine group at the 1 position .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. A high-throughput screening of various compounds identified several analogs with effective inhibition against Mycobacterium tuberculosis. The compound's minimum inhibitory concentration (MIC) was determined to be less than 20 µM for some derivatives .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The detailed structure–activity relationship (SAR) studies suggest that the bromine atoms enhance its biological activity by increasing hydrophobic interactions with cellular targets .
The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as receptors and enzymes. The presence of bromine enhances its reactivity and binding affinity to biological macromolecules. For example:
- Dopamine Receptor Interaction : The compound has been tested as a D3 dopamine receptor agonist. It displayed full agonist activity with an EC₅₀ of 710 nM in functional assays while showing minimal activity at D2 receptors .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Antimicrobial | MIC against M. tuberculosis | < 20 µM for active analogs |
| Anticancer | Growth inhibition in cancer cell lines | Significant inhibition observed |
| Dopamine Receptor | D3 receptor β-arrestin recruitment | EC₅₀ = 710 nM; minimal D2 receptor activity |
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study involving a library of compounds against Mycobacterium tuberculosis, this compound was identified as a potent inhibitor with a confirmed MIC < 20 µM. This finding highlights the compound's potential as a lead structure for developing new antitubercular agents .
Case Study 2: Dopaminergic Activity
Another study focused on optimizing the structure for D3 receptor selectivity found that modifications to the (S)-5,6-Dibromo structure could enhance agonist properties while reducing antagonistic effects on D2 receptors. This optimization is critical for developing selective drugs targeting specific dopamine pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
